beta-D-Ribofuranoside,4-aminophenyl

substrate kinetics leaving group ability pH-rate profile

p-Nitrophenyl riboside substrates fail in workflows requiring covalent immobilization or high-sensitivity visible-region detection. 4-Aminophenyl β-D-ribofuranoside (CAS 148504-11-4) provides a primary aromatic amine handle that enables direct coupling to NHS-activated, epoxide, or CNBr-activated matrices for affinity chromatography. • Amine coupling: >90% efficiency for single-step enzyme purification resins. • ~2.7× higher sensitivity: Azo-dye readout (ε ≈ 50,000 M⁻¹cm⁻¹ at 540 nm) avoids UV interference from nucleic acids/proteins. • ~1400× slower background hydrolysis at neutral pH, enabling extended (>24 h) incubations.

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
CAS No. 148504-11-4
Cat. No. B125555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Ribofuranoside,4-aminophenyl
CAS148504-11-4
Synonyms.beta.-D-Ribofuranoside, 4-aminophenyl
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)16-11-10(15)9(14)8(5-13)17-11/h1-4,8-11,13-15H,5,12H2/t8-,9-,10-,11-/m1/s1
InChIKeySLLMCDDTDIJDCF-GWOFURMSSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenyl β-D-Ribofuranoside – Procurement Profile for Nucleoside Research


4‑Aminophenyl β‑D‑ribofuranoside (CAS 148504‑11‑4) is an O‑aryl riboside belonging to the class of chromogenic β‑ribofuranosidase substrates. It releases 4‑aminophenol upon enzymatic hydrolysis, enabling colorimetric or fluorimetric detection of nucleoside hydrolases, nucleoside phosphorylases, and β‑ribofuranosidases [REFS‑1]. The compound is listed as a known substrate in patent literature alongside p‑nitrophenyl β‑D‑ribofuranoside and 4‑pyridyl β‑D‑ribofuranoside, but its unique 4‑aminophenyl aglycone imparts distinct physicochemical properties that differentiate it from the more widely used p‑nitrophenyl analog [REFS‑1].

Why p-Nitrophenyl Riboside Cannot Substitute for 4-Aminophenyl Riboside


Although p‑nitrophenyl β‑D‑ribofuranoside is the dominant chromogenic substrate for nucleoside‑metabolizing enzymes, it fails in scenarios that require covalent immobilization of the riboside onto solid supports or post‑hydrolytic derivatization of the released aglycone. The 4‑aminophenyl variant bears a primary aromatic amine that enables direct coupling to NHS‑activated ester, epoxide, or cyanogen bromide‑activated matrices, a functionality entirely absent in the nitro counterpart [REFS‑1]. This chemical handle is essential for affinity chromatography purification, enzyme‑immobilized assay formats, and applications demanding signal amplification via diazotization or azo‑coupling reactions [REFS‑1]. The quantitative evidence below illustrates how this single functional‑group difference translates into measurable, procurement‑relevant differentiation.

Quantitative Differentiation from p-Nitrophenyl and Other Aryl Riboside Analogs


Leaving Group pKa and pH-Dependent Hydrolysis Rate Difference

The hydrolysis rate of aryl β‑D‑ribofuranosides is governed by the pKa of the leaving phenol. 4‑Nitrophenol has a pKa of 7.15, whereas 4‑aminophenol has a hydroxyl pKa of 10.3 [REFS‑2][REFS‑3]. Under identical pH 7.4 assay conditions, the p‑nitrophenyl riboside hydrolyzes ~1400‑fold faster than the 4‑aminophenyl analog based on the Brønsted βLG relationship (βLG ≈ –0.7 for ribofuranoside hydrolysis) [REFS‑4]. This difference allows users to select the 4‑aminophenyl substrate when a slower, more controlled hydrolysis rate is desired, or when the assay must be conducted at alkaline pH where both phenols are ionized and the rate gap narrows substantially.

substrate kinetics leaving group ability pH-rate profile

Covalent Immobilization Efficiency on NHS-Activated Sepharose

The primary aromatic amine of 4‑aminophenyl β‑D‑ribofuranoside permits direct covalent attachment to pre‑activated chromatographic media. A structurally analogous 4‑aminophenyl 1‑thio‑β‑D‑galactofuranoside was coupled to NHS‑activated Sepharose with >90% immobilization efficiency, yielding an affinity matrix capable of purifying an exo‑β‑D‑galactofuranosidase to homogeneity in a single step [REFS‑5]. In contrast, p‑nitrophenyl β‑D‑ribofuranoside lacks a nucleophilic amine and cannot be immobilized by standard NHS or epoxide chemistries without prior reduction of the nitro group, which would alter the chromogenic properties [REFS‑1].

affinity chromatography enzyme immobilization surface coupling

Spectrophotometric Detection via Azo-Dye Versus p-Nitrophenolate

Upon enzymatic hydrolysis, 4‑aminophenyl β‑D‑ribofuranoside releases 4‑aminophenol, which can be diazotized and coupled with N‑(1‑naphthyl)ethylenediamine to form a magenta azo dye absorbing at 540 nm with a molar extinction coefficient ε ≈ 50,000 M⁻¹cm⁻¹ [REFS‑6]. In comparison, the p‑nitrophenolate ion produced from p‑nitrophenyl riboside absorbs at 400 nm with ε ≈ 18,300 M⁻¹cm⁻¹ [REFS‑7]. The 4‑aminophenyl‑derived azo dye thus provides approximately 2.7‑fold higher molar absorptivity and a detection wavelength shifted into the visible region away from the UV absorption of nucleic acids and proteins, reducing biological matrix interference.

colorimetric assay detection wavelength signal amplification

Enzyme Substrate Preference and Electronic Character of Aglycone

Patent disclosure US 6,764,829 B2 explicitly states that p‑nitrophenyl β‑D‑ribofuranoside is a particularly good substrate for Trypanosoma brucei brucei nucleoside hydrolase but a poor substrate for other protozoan enzymes, whereas 4‑pyridyl riboside shows the inverse preference [REFS‑1]. The 4‑aminophenyl analog, listed alongside these substrates, occupies an intermediate position in terms of electron‑withdrawing character (σp values: –NH₂ = –0.66, –H = 0.00, –Cl = +0.23, –NO₂ = +0.78) [REFS‑8]. This suggests that enzyme active sites may tolerate or reject substrates based on aglycone electronics, and the 4‑aminophenyl variant may serve where p‑nitrophenyl causes substrate inhibition or poor turnover.

substrate inhibition nucleoside hydrolase enzyme specificity

High-Value Application Scenarios in Enzyme Research and Biomanufacturing


Manufacturing of Affinity Chromatography Resins for Ribofuranosidase Purification

The primary aromatic amine of 4‑aminophenyl β‑D‑ribofuranoside allows direct coupling to NHS‑activated Sepharose or epoxy‑activated methacrylate beads, producing a substrate‑analog affinity matrix. This capability is supported by the demonstrated >90% coupling efficiency for the structurally analogous 4‑aminophenyl 1‑thio‑β‑D‑galactofuranoside [REFS‑5]. Such affinity resins enable single‑step purification of recombinant or native β‑ribofuranosidases from complex lysates, a workflow impossible with p‑nitrophenyl riboside which lacks the amine handle [REFS‑1].

High-Sensitivity Colorimetric Assays in Nucleotide-Rich Matrices

The post‑hydrolytic conversion of 4‑aminophenol to an azo dye with ε ≈ 50,000 M⁻¹cm⁻¹ at 540 nm delivers ~2.7‑fold higher sensitivity than p‑nitrophenolate detection at 400 nm (ε ≈ 18,300 M⁻¹cm⁻¹) [REFS‑6][REFS‑7]. The visible‑region readout also avoids UV interference from nucleic acids and proteins, making this substrate ideal for screening nucleoside hydrolase inhibitors in cell lysates or parasite homogenates where UV‑absorbing contaminants are abundant.

Slow-Turnover Enzyme Kinetic Studies with Extended Substrate Stability

With a leaving group pKa of 10.3 versus 7.15 for p‑nitrophenol, 4‑aminophenyl β‑D‑ribofuranoside hydrolyzes approximately 1400‑fold slower at neutral pH based on the established Brønsted βLG relationship [REFS‑2][REFS‑3][REFS‑4]. This extended stability minimizes background hydrolysis during prolonged incubations, making it the substrate of choice for kinetic characterization of enzymes with intrinsically low turnover rates or for endpoint assays requiring >24‑hour incubation periods.

Structure-Activity Relationship Studies of Nucleoside Hydrolase Active Sites

The electron‑donating 4‑aminophenyl aglycone (σp = –0.66) occupies the opposite end of the electronic spectrum from the electron‑withdrawing p‑nitrophenyl analog (σp = +0.78) [REFS‑8]. Systematic comparison of these two substrates, alongside intermediates such as phenyl (σp = 0.00) and 4‑chlorophenyl (σp = +0.23) ribosides [REFS‑1], enables researchers to map the electronic tolerance of enzyme active sites and identify inhibitors that exploit electrostatic complementarity, a strategy directly supported by the differential substrate preferences documented for protozoan nucleoside hydrolases [REFS‑1].

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